molecular formula C14H18N2O3S2 B2387160 Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate CAS No. 1798537-93-5

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2387160
CAS No.: 1798537-93-5
M. Wt: 326.43
InChI Key: YYTNUKGFJYJRCU-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrolidine ring, a nicotinoyl group, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nicotinoyl Group: This step often involves the use of nicotinic acid derivatives, which are reacted with the pyrrolidine intermediate.

    Addition of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as thiols and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate: shares structural similarities with other nicotinoyl and pyrrolidine derivatives.

    Nicotinoyl Derivatives: Compounds such as nicotinic acid and its esters.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological activity, and relevant research findings.

1. Structural Characteristics

This compound features several functional groups that contribute to its biological activity:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that often plays a crucial role in biological activity.
  • Nicotinoyl Group : Derived from nicotinic acid, this group is known for its interaction with nicotinic acetylcholine receptors.
  • Methylthio Substituent : The presence of sulfur can enhance lipophilicity and influence the compound's interaction with biological targets.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Nicotinoyl Group : Reaction with nicotinic acid derivatives.
  • Addition of the Methylthio Group : Nucleophilic substitution using methylthiolating agents.

3. Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, a study demonstrated that derivatives containing thioether moieties had enhanced antibacterial effects compared to traditional antibiotics like meropenem .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses.

Neuroprotective Effects

Due to the presence of the nicotinoyl group, there is potential for neuroprotective effects, possibly through interactions with nicotinic receptors which are involved in cognitive functions and neuroprotection.

4. Case Studies and Research Findings

A summary of notable research findings related to this compound includes:

StudyFocusFindings
Umesha et al. (2009)Antimicrobial ActivitySimilar thioether compounds showed good antimicrobial properties, indicating potential for this compound as an antimicrobial agent .
Krogsgaard-Larsen et al. (2015)Structure-Activity RelationshipInvestigated pyrrolidine derivatives and their interactions with ionotropic receptors, suggesting possible neuroprotective roles .
DrugBank AnalysisPharmacological ProfilesCompounds similar to this compound have been linked to various therapeutic effects including anti-inflammatory and antimicrobial activities .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
  • Cellular Uptake : The lipophilicity imparted by the methylthio group may facilitate cellular uptake, enhancing its bioavailability.

Properties

IUPAC Name

methyl 2-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-19-12(17)9-21-10-5-7-16(8-10)14(18)11-4-3-6-15-13(11)20-2/h3-4,6,10H,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTNUKGFJYJRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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